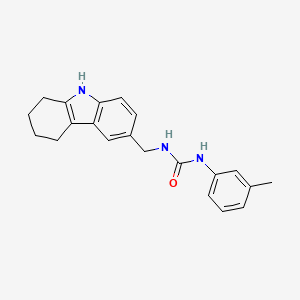

1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(m-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(m-tolyl)urea” is a urea derivative with a carbazole and a tolyl group. Carbazoles are tricyclic aromatic compounds that are often used in pharmaceuticals and dyes, while tolyl groups (methylphenyl groups) are common in many organic compounds.

Synthesis Analysis

While I don’t have the specific synthesis for this compound, carbazole derivatives are often synthesized via cyclization reactions, and urea compounds can be synthesized from isocyanates and amines.Molecular Structure Analysis

The compound contains a carbazole ring, a urea group, and a tolyl group. The carbazole ring is a tricyclic structure with two benzene rings fused to a pyrrole ring. The urea group (-NH-CO-NH2) is a functional group with two amine groups attached to a carbonyl (C=O) group. The tolyl group is a methylphenyl group, which is a benzene ring with a methyl group attached.Chemical Reactions Analysis

Carbazole compounds can undergo electrophilic substitution reactions similar to other aromatic compounds. The urea group can participate in condensation reactions, and the tolyl group can undergo electrophilic aromatic substitution.Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, carbazole compounds are crystalline and have high melting points due to the presence of the aromatic rings. Urea compounds are often soluble in water due to their ability to form hydrogen bonds.Scientific Research Applications

Synthesis and Derivative Formation

Reactions with Methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates : This compound, when reacted with hydroxylamine hydrochloride and urea under certain conditions, yields a range of derivatives including 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles and 1-carbimido-2,3,4,9-tetrahydro-1H-carbazoles, showcasing its versatility in synthesizing novel carbazole derivatives with potential pharmacological applications (Martin & Prasad, 2007).

Biotransformation by Bacteria : The bacterial strain Ralstonia sp. SBUG 290 has been shown to metabolize 2,3,4,9-tetrahydro-1H-carbazole, leading to the discovery of new transformation products. This highlights its role in the biodegradation of carbazole derivatives and potential applications in environmental biotechnology (Waldau et al., 2009).

Synthesis of Non-linear Optical Materials : Research has indicated that derivatives of 1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(m-tolyl)urea can be synthesized through complex reactions, yielding materials with promising non-linear optical properties. This opens avenues for its application in the development of new materials for optical technologies (Uludağ & Serdaroğlu, 2020).

Photophysics and Hydrogen Bond Sensitivity : The compound has served as a precursor for designing fluorophores sensitive to hydrogen bonding and solvent polarity, useful in studying molecular interactions and designing sensitive probes for biochemical research (Ghosh et al., 2013).

Safety And Hazards

The safety and hazards would depend on the specific compound. Some carbazole derivatives have been found to be mutagenic, so proper safety precautions should be taken when handling these compounds.

Future Directions

Future research could focus on exploring the potential biological activities of this compound, given the known activities of other carbazole derivatives. Additionally, studies could be conducted to optimize the synthesis of this compound and to better understand its reactivity.

properties

IUPAC Name |

1-(3-methylphenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-14-5-4-6-16(11-14)23-21(25)22-13-15-9-10-20-18(12-15)17-7-2-3-8-19(17)24-20/h4-6,9-12,24H,2-3,7-8,13H2,1H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAGYEVYRIPXQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(m-tolyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[5-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[1-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2795468.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2795474.png)